molecular formula C14H9IN2OS B11963711 N-(1,3-benzothiazol-2-yl)-2-iodobenzamide CAS No. 349110-40-3

N-(1,3-benzothiazol-2-yl)-2-iodobenzamide

Cat. No.: B11963711
CAS No.: 349110-40-3
M. Wt: 380.21 g/mol
InChI Key: NTXYTZZMUIKDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-iodobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an iodine atom attached to the benzamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-iodobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-iodobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-iodobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-4-iodobenzamide: Similar structure but with the iodine atom at a different position.

    N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Chlorine atom instead of iodine.

    N-(1,3-benzothiazol-2-yl)-2-bromobenzamide: Bromine atom instead of iodine.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can enhance the compound’s ability to participate in specific reactions and interact with biological targets .

Properties

CAS No.

349110-40-3

Molecular Formula

C14H9IN2OS

Molecular Weight

380.21 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-iodobenzamide

InChI

InChI=1S/C14H9IN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18)

InChI Key

NTXYTZZMUIKDET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.